molecular formula C10H17N6O6P B1139252 2'-Deoxyadenosine-3'-monophosphate ammonium salt CAS No. 102783-55-1

2'-Deoxyadenosine-3'-monophosphate ammonium salt

Cat. No.: B1139252
CAS No.: 102783-55-1
M. Wt: 348.25
InChI Key:
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Description

2’-Deoxyadenosine-3’-monophosphate ammonium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the phosphate group is attached to the 3’ position of the deoxyribose sugar. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-3’-monophosphate ammonium salt typically involves the phosphorylation of 2’-deoxyadenosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2’-Deoxyadenosine-3’-monophosphate ammonium salt may involve large-scale phosphorylation reactions using automated synthesizers. The process is optimized for efficiency and cost-effectiveness, often employing high-throughput techniques and stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-3’-monophosphate ammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.

    Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Deoxyadenosine derivatives with modified functional groups.

    Reduction: Deoxyadenosine with a hydroxyl group replacing the phosphate group.

    Substitution: Various nucleotide analogs with different functional groups.

Scientific Research Applications

2’-Deoxyadenosine-3’-monophosphate ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleotide analogs.

    Biology: Plays a role in studying DNA replication and repair mechanisms.

    Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.

    Industry: Utilized in the production of diagnostic reagents and molecular biology kits.

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-3’-monophosphate ammonium salt involves its incorporation into DNA or RNA strands during synthesis. It acts as a chain terminator, preventing the elongation of the nucleic acid strand. This property is particularly useful in studying DNA polymerase activity and in the development of antiviral drugs that target viral replication.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine-5’-monophosphate
  • 2’-Deoxycytidine-5’-monophosphate
  • 2’-Deoxyguanosine-5’-monophosphate
  • Thymidine-5’-monophosphate

Uniqueness

2’-Deoxyadenosine-3’-monophosphate ammonium salt is unique due to its specific phosphate group attachment at the 3’ position, which distinguishes it from other nucleotide analogs that typically have the phosphate group at the 5’ position. This structural difference imparts unique biochemical properties, making it valuable for specific research applications.

Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O6P.H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H3/t5-,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDFTFVBQLVIIF-VWZUFWLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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